molecular formula C20H23FN2O2 B5643067 (3R*,4S*)-1-[3-(2-fluorophenyl)propanoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine

(3R*,4S*)-1-[3-(2-fluorophenyl)propanoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine

Cat. No. B5643067
M. Wt: 342.4 g/mol
InChI Key: JHAWMGIPKIHCSF-MJGOQNOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3R*,4S*)-1-[3-(2-fluorophenyl)propanoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine" is a complex molecule with potential biological activities, given its structural components. Research in this area focuses on the synthesis, structural determination, and analysis of similar heterocyclic and pyrrolidine derivatives, which are crucial for various applications in medicinal and organic chemistry.

Synthesis Analysis

Synthesis of pyrrolidine derivatives often involves multicomponent reactions or asymmetric 1,3-dipolar cycloadditions. For example, Nguyen and Dai (2023) demonstrated the synthesis of pyrrolidine-2,3-dione derivatives via three-component reactions, highlighting the methods that could potentially apply to the synthesis of our target compound (Nguyen & Dai, 2023).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is typically confirmed using NMR, HRMS, and sometimes X-ray crystallography. Sharma et al. (2013) used these techniques to elucidate the structure of a complex pyrrolidine derivative, indicating the importance of these analytical tools for understanding the molecular structure of "(3R*,4S*)-1-[3-(2-fluorophenyl)propanoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine" (Sharma et al., 2013).

Chemical Reactions and Properties

The reactivity of pyrrolidine derivatives often involves interactions with amines, aldehydes, and other functional groups. The work of Minetto et al. (2005) on the microwave-assisted Paal–Knorr reaction for synthesizing polysubstituted pyrroles could offer insights into the chemical reactions and properties of our compound of interest (Minetto et al., 2005).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystallinity, are crucial for their application and handling. While specific data on "(3R*,4S*)-1-[3-(2-fluorophenyl)propanoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine" is not available, related research can provide a foundational understanding of these aspects.

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other chemical entities, stability under various conditions, and potential for derivatization, is essential. The synthesis and characterization processes described by Huang et al. (2017) for polyimides derived from pyrrolidine-containing monomers could shed light on the chemical properties analysis of our compound of interest (Huang et al., 2017).

properties

IUPAC Name

1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-25-16-7-4-6-15(11-16)17-12-23(13-19(17)22)20(24)10-9-14-5-2-3-8-18(14)21/h2-8,11,17,19H,9-10,12-13,22H2,1H3/t17-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAWMGIPKIHCSF-MJGOQNOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CN(CC2N)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2N)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.